molecular formula C23H21FN2O4 B2861649 2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide CAS No. 850906-05-7

2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide

Cat. No. B2861649
CAS RN: 850906-05-7
M. Wt: 408.429
InChI Key: RKUHNQANOSOVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a fluorophenyl group, an isoquinoline group, and a furan group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. It would likely exhibit aromaticity in the phenyl and isoquinoline rings, and the fluorine atom would introduce a degree of polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water, while the fluorine atom would introduce some polarity .

Scientific Research Applications

Imaging Applications

  • Research into PET ligands such as N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-[^18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC) has explored their utility in imaging translocator protein (18 kDa) (TSPO) expression in infarcted rat brains and their kinetics in the monkey brain. These studies suggest the potential of such compounds for neuroimaging and the study of brain diseases or injuries (Yui et al., 2010).

Synthesis and Structural Studies

  • A one-pot synthesis approach for N -(furan-2-yl-methyl)- N -(phenyl(quinolin-3-yl)methyl) acetamide derivatives has been developed, showcasing a method for producing such compounds efficiently. These derivatives have been structurally characterized and evaluated for their anti-tuberculosis activity, underscoring the compound's relevance in medicinal chemistry (Bai et al., 2011).

Antimalarial Activity

  • A series of related compounds were synthesized and evaluated for their antimalarial activity. The study investigated the structure-activity relationships to understand how different substitutions on the molecule affect its antimalarial potency, which could inform the design of new antimalarial drugs (Werbel et al., 1986).

Anticancer Potential

  • Research into quinazolinone-based derivatives, which are structurally related to the compound of interest, has demonstrated potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. These findings suggest possible applications in cancer treatment, highlighting the compound's relevance in oncological research (Riadi et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structural features are used as pharmaceuticals and interact with biological targets like enzymes or receptors .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, reducing any side effects, and testing it in clinical trials .

properties

IUPAC Name

2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-17-8-6-16(7-9-17)14-26-11-10-19-20(23(26)28)4-1-5-21(19)30-15-22(27)25-13-18-3-2-12-29-18/h1-9,12H,10-11,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUHNQANOSOVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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